Cas no 163513-99-3 (tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate)

Technical Introduction: Tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate is a chiral bicyclic lactam derivative with a rigid [2.2.1] framework, serving as a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its stereochemically defined structure (1S,4R configuration) enables precise control in the construction of complex molecules, particularly for bioactive compounds requiring high enantiopurity. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild conditions. This compound is particularly useful in peptidomimetics and constrained scaffold design due to its fused ring system, which imparts conformational rigidity. Its synthetic versatility and well-defined stereochemistry make it a preferred choice for researchers developing targeted therapeutics or exploring novel heterocyclic chemistry.
tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate structure
163513-99-3 structure
Product Name:tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
CAS No:163513-99-3
MF:C11H17NO3
MW:211.257583379745
MDL:MFCD22576207
CID:3040979
PubChem ID:11790504
Update Time:2025-11-02

tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • N-Boc-7-azabicyclo[2.2.1]heptane-2-one
    • (+)-(1S,4R)-tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate; (1S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo(2.2.1)heptan-2-one; (1S,4R)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-2-one; (1S,4R)-N-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-2-one; (+)-(1S)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-2-one; (1S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-2-one
    • (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane
    • (1R,4S)-TERT-BUTYL 2-OXO-7-AZABICYCLO[2.2.1]HEPTANE-7-CARBOXYLATE
    • tert-butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
    • Tert-butyl (1S,4R)-3-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
    • FCH4087800
    • MB12291
    • AB0022656
    • AX8163202
    • AB1006373
    • ST24026083
    • W3568
    • (1
    • tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
    • (1S,4R)-tert-Butyl2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
    • t-Butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
    • AS-53300
    • 7-Boc-(1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane
    • rac-tert-butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
    • MFCD22576207
    • CS-WAA0228
    • 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester, (1S,4R)-
    • AKOS025396087
    • EN300-7434775
    • P16302
    • (1S,4R)-tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
    • 163513-99-3
    • rac-tert-butyl (1R,4S)-2-oxo-7-azabicyclo(2.2.1)heptane-7-carboxylate
    • 986-493-1
    • MDL: MFCD22576207
    • Inchi: 1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
    • InChI Key: XWIJVOQGKJHEAJ-SFYZADRCSA-N
    • SMILES: O(C(C)(C)C)C(N1[C@@H]2C(C[C@H]1CC2)=O)=O

Computed Properties

  • Exact Mass: 211.12100
  • Monoisotopic Mass: 211.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.6
  • XLogP3: 1.3

Experimental Properties

  • PSA: 46.61000
  • LogP: 1.66520

tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate Pricemore >>

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tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:163513-99-3)tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Order Number:A1068271
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:39
Price ($):2192.0
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tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate Related Literature

Additional information on tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate

Comprehensive Guide to tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 163513-99-3)

tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 163513-99-3) is a specialized chiral bicyclic compound widely used in pharmaceutical synthesis and organic chemistry research. This 7-azabicyclo[2.2.1]heptane derivative features a unique structural framework that makes it valuable for asymmetric synthesis and drug development. The tert-butyl carboxylate protecting group enhances its stability while allowing selective deprotection under mild conditions.

The growing demand for enantiomerically pure intermediates in drug discovery has increased interest in this compound. Researchers frequently search for "chiral building blocks for API synthesis" and "7-aza-norbornane derivatives applications", reflecting current trends in medicinal chemistry. The rigid bicyclo[2.2.1]heptane scaffold provides conformational restriction that can improve biological activity and metabolic stability in drug candidates.

From a synthetic perspective, tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate serves as a versatile intermediate for constructing complex molecular architectures. Its stereospecific reactivity makes it particularly useful for creating pharmaceutical intermediates with defined chirality. Recent publications highlight its application in synthesizing neurologically active compounds, addressing the increasing focus on CNS drug development.

The compound's crystalline nature and well-defined stereochemistry (1S,4R configuration) make it ideal for X-ray crystallography studies, answering frequent queries about "characterization of chiral bicyclic compounds". Analytical data typically shows excellent purity by HPLC (>98%), with characteristic NMR signals confirming the bicyclic structure and tert-butyl group presence.

In pharmaceutical applications, this 7-azabicycloheptane derivative has shown promise as a precursor for protease inhibitors and enzyme modulators. The 2-oxo group provides a reactive handle for further functionalization, while the N-carboxylate protection offers synthetic flexibility. These features respond to industry needs for "versatile chiral scaffolds in drug discovery" and "building blocks for targeted therapeutics".

From a commercial perspective, tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate is available in research quantities from specialty chemical suppliers. Market analysis shows growing procurement for "GMP-grade chiral intermediates" and "custom synthesis of bicyclic compounds", reflecting its importance in modern pharmaceutical development. Proper storage recommendations include protection from moisture at controlled room temperature.

The environmental and handling profile of this compound aligns with green chemistry principles, addressing concerns about "sustainable pharmaceutical intermediates". Its low volatility and good stability make it preferable to more hazardous alternatives in synthetic routes. Researchers appreciate its compatibility with various reaction conditions, including common asymmetric hydrogenation and cross-coupling methodologies.

Recent patent literature demonstrates innovative applications of (1S,4R)-7-azabicyclo[2.2.1]heptane derivatives in developing new therapeutic agents. The compound's structural features enable creation of conformationally constrained drug candidates with improved target selectivity - a hot topic in "rational drug design strategies". This aligns with industry demands for more effective and specific medications.

Quality control protocols for CAS 163513-99-3 typically involve chiral HPLC to verify enantiomeric purity, responding to strict regulatory requirements for pharmaceutical intermediates. The compound's well-characterized properties facilitate its use in regulated environments, making it suitable for "preclinical development candidates" and "process chemistry optimization".

Future research directions may explore novel derivatives of this bicyclic scaffold for emerging therapeutic areas. The compound's versatility supports its continued relevance in addressing "challenges in modern medicinal chemistry" and "next-generation drug development". Its balanced physicochemical properties make it particularly valuable for creating compounds with improved bioavailability.

For synthetic chemists, tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate offers multiple advantages in complex molecule construction. The bridged ring system provides three-dimensional complexity that's highly sought after in fragment-based drug discovery. This responds to frequent searches for "rigid heterocyclic building blocks" and "sp3-rich intermediates" in pharmaceutical research.

In summary, CAS 163513-99-3 represents an important tool for medicinal chemists developing innovative therapeutics. Its unique 7-azabicyclo[2.2.1]heptane structure, combined with the tert-butyl carboxylate protection, creates numerous opportunities for drug discovery and development. The compound's growing importance reflects broader trends toward stereochemically defined and structurally diverse pharmaceutical ingredients.

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Amadis Chemical Company Limited
(CAS:163513-99-3)tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
A1068271
Purity:99%
Quantity:5g
Price ($):2192.0
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